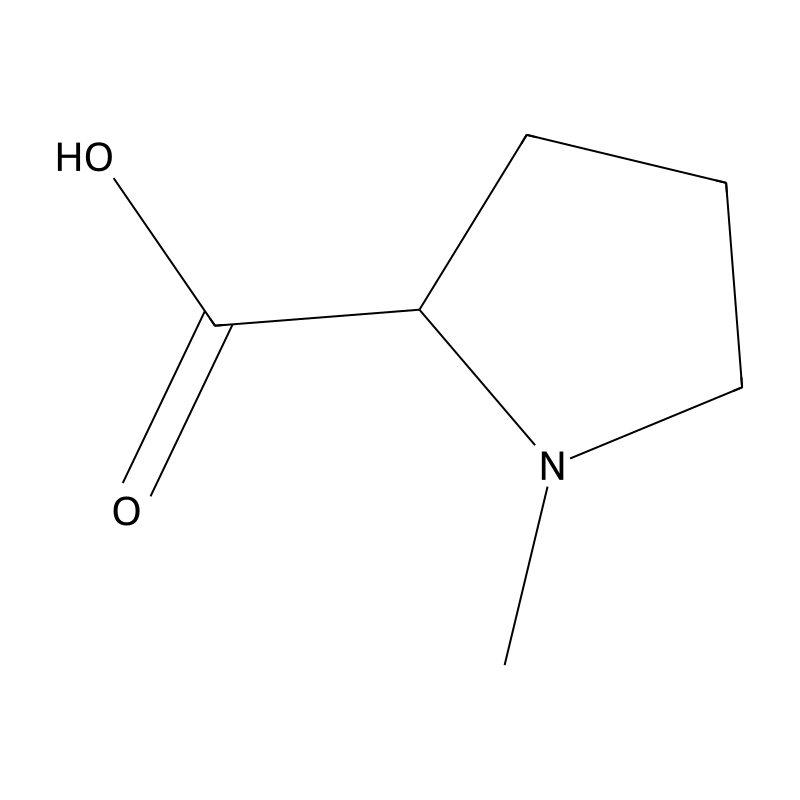

1-Methylpyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Methylpyrrolidine-2-carboxylic acid, also known as (R)-1-Methylpyrrolidine-2-carboxylic acid, is a bicyclic organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a carboxylic acid functional group at the second carbon. This compound is characterized by its high solubility in water and exhibits significant biological activity, making it of interest in various fields, including pharmaceuticals and biochemistry .

Building Blocks for Medicinal Chemistry

The core structure of 1-MPCA, a pyrrolidine ring with a carboxylic acid group, is present in various biologically active molecules. Researchers can modify this structure to create new compounds with potential therapeutic applications. For instance, a derivative of 1-MPCA known as (2S,4S)-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)-1-methylpyrrolidine-2-carboxylic acid is being investigated for its properties PubChem: .

Study of Chiral Properties

1-MPCA can exist in two stereoisomers, (2R)-1-methylpyrrolidine-2-carboxylic acid and (2S)-1-methylpyrrolidine-2-carboxylic acid, which are mirror images of each other. These isomers can exhibit different biological properties. Research on compounds like (2R)-1-methylpyrrolidine-2-carboxylic acid hydrate and (2S)-1-methylpyrrolidine-2-carboxylic acid hydrate explores the impact of chirality on their function Synthonix: SpiroChem: .

The chemical reactivity of 1-Methylpyrrolidine-2-carboxylic acid primarily involves its carboxylic acid group, which can participate in typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Amide Formation: Reacting with amines to form amides.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .

1-Methylpyrrolidine-2-carboxylic acid has shown various biological activities, including:

- Neuroprotective Effects: It has been studied for its potential to protect neuronal cells from oxidative stress.

- Antimicrobial Properties: Some derivatives exhibit activity against certain bacterial strains.

- Metabolic Modulation: It may influence metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis.

These properties suggest its potential utility in therapeutic applications, particularly in neurodegenerative diseases and infections .

Several methods exist for synthesizing 1-Methylpyrrolidine-2-carboxylic acid:

- Starting from Pyrrolidine: Reacting pyrrolidine with methyl iodide followed by carboxylation using carbon dioxide under basic conditions.

- Using Amino Acids: Deriving from amino acids through cyclization and subsequent functional group modifications.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of this compound from simpler substrates.

Each method offers different advantages regarding yield, purity, and environmental impact .

1-Methylpyrrolidine-2-carboxylic acid finds applications in various domains:

- Pharmaceuticals: As an intermediate in the synthesis of drugs targeting neurological disorders.

- Biochemical Research: Used as a reagent in studies involving amino acids and neurotransmitter pathways.

- Agriculture: Potentially utilized in developing agrochemicals that enhance plant growth or resistance to pathogens .

Studies on the interactions of 1-Methylpyrrolidine-2-carboxylic acid with biological systems have revealed:

- Binding Affinity: Interaction with neurotransmitter receptors has been investigated, indicating potential modulation of receptor activity.

- Metabolic Pathways: Its role in metabolic processes suggests interactions with enzymes involved in amino acid metabolism.

These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects .

1-Methylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| 1-Methylpyrrolidine-2-carboxylic acid | 68078-09-1 | Methyl group on nitrogen; carboxylic acid | 1.00 |

| 1-Methylpyrrolidine-2-carboxylic acid hydrochloride | 23337593 | Hydrochloride salt form | 0.97 |

| (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid | 113231-05-3 | Different backbone structure | 0.97 |

| (2R)-1-methylpyrrolidine-2-carboxylic acid hydrate | 1217447-61-4 | Hydrated form | 0.95 |

The unique feature of 1-Methylpyrrolidine-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct biological activities compared to its analogs. Its ability to act as both a neurotransmitter precursor and a potential therapeutic agent sets it apart from similar compounds .

Molecular Structure and Formula

1-Methylpyrrolidine-2-carboxylic acid represents a structurally significant amino acid derivative characterized by a five-membered pyrrolidine ring system with specific functional group modifications [1] [2]. The compound possesses the molecular formula C₆H₁₁NO₂ and exhibits a molecular weight of 129.16 grams per mole [2] [3]. The structural framework consists of a pyrrolidine ring bearing a methyl substituent at the nitrogen atom and a carboxylic acid functional group at the second carbon position [4] [3].

The canonical Simplified Molecular-Input Line-Entry System representation for this compound is CN1CCCC1C(=O)O, which provides a concise description of its connectivity pattern [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 1-methylpyrrolidine-2-carboxylic acid, reflecting its systematic nomenclature based on the parent pyrrolidine structure [2] [3]. The compound is also known by several synonyms including N-methylproline, methylproline, and 1-methyl-DL-proline [4] [3] [5].

The exact mass of 1-methylpyrrolidine-2-carboxylic acid has been determined to be 129.078978594 grams per mole, providing precise molecular weight information for analytical applications [3]. The topological polar surface area measures 40.50 Ångströms squared, indicating the compound's polar character and potential for hydrogen bonding interactions [3].

Physical Properties and Stability

The physical properties of 1-methylpyrrolidine-2-carboxylic acid reflect its structural characteristics and intermolecular interactions [6] [7]. The compound exhibits a melting point of 116 degrees Celsius, indicating moderate thermal stability under standard conditions [6]. The predicted boiling point ranges from 227.1 ± 33.0 degrees Celsius at 760 millimeters of mercury pressure, demonstrating relatively high volatility characteristics [6] [7].

The density of 1-methylpyrrolidine-2-carboxylic acid has been calculated as 1.153 ± 0.06 grams per cubic centimeter under predicted conditions [6]. This density value reflects the compact molecular packing resulting from the cyclic structure and polar functional groups present in the molecule [6].

Solubility characteristics of this compound demonstrate significant polarity-dependent behavior [5]. The molecule exhibits high solubility in polar solvents due to the presence of both the carboxylic acid group and the tertiary amine nitrogen [5]. The compound shows limited solubility in non-polar solvents, consistent with its polar functional group distribution [5].

The compound demonstrates chemical stability under standard storage conditions when maintained in sealed containers at room temperature in dry environments [7] [8]. The molecule exhibits moderate thermal stability, with decomposition occurring at elevated temperatures above its boiling point [9].

| Property | Value | Units |

|---|---|---|

| Melting Point | 116 | °C |

| Boiling Point | 227.1 ± 33.0 | °C at 760 mmHg |

| Density | 1.153 ± 0.06 | g/cm³ |

| Molecular Weight | 129.16 | g/mol |

| Exact Mass | 129.078978594 | g/mol |

| Topological Polar Surface Area | 40.50 | Ų |

Stereochemistry and Isomeric Forms

1-Methylpyrrolidine-2-carboxylic acid exhibits significant stereochemical complexity due to the presence of a chiral center at the second carbon position of the pyrrolidine ring [10] . The compound exists as two distinct enantiomers: (2R)-1-methylpyrrolidine-2-carboxylic acid and (2S)-1-methylpyrrolidine-2-carboxylic acid [10] .

The (2S)-enantiomer, also designated as N-methyl-L-proline, possesses the Chemical Abstracts Service registry number 475-11-6 and exhibits specific optical rotation properties [10]. This stereoisomer demonstrates a refractive index of 1.500, providing important optical characteristics for identification and analysis [10]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the (2S)-configuration representing the naturally occurring L-form analogue [10].

The (2R)-enantiomer corresponds to N-methyl-D-proline and carries the Chemical Abstracts Service registry number 58123-62-9 [1] [8]. This stereoisomer exhibits distinct three-dimensional spatial arrangements that result in different biological and chemical properties compared to its (2S)-counterpart .

The stereochemical differences between these enantiomers manifest in their International Chemical Identifier InChI Key codes: CWLQUGTUXBXTLF-YFKPBYRVSA-N for the (2S)-enantiomer and CWLQUGTUXBXTLF-RXMQYKEDSA-N for the (2R)-enantiomer [10] [8]. These distinct identifiers reflect the different spatial arrangements of atoms around the chiral center [10] [8].

The racemic mixture, designated as 1-methyl-DL-proline, contains equal proportions of both enantiomers and represents the most commonly encountered form in synthetic preparations [3] [5]. The racemic form exhibits combined properties that reflect the average characteristics of both individual enantiomers .

| Stereoisomer | CAS Number | InChI Key | Configuration |

|---|---|---|---|

| (2S)-enantiomer | 475-11-6 | CWLQUGTUXBXTLF-YFKPBYRVSA-N | L-form |

| (2R)-enantiomer | 58123-62-9 | CWLQUGTUXBXTLF-RXMQYKEDSA-N | D-form |

| Racemic mixture | 68078-09-1 | CWLQUGTUXBXTLF-UHFFFAOYSA-N | DL-form |

Acid-Base Properties

The acid-base characteristics of 1-methylpyrrolidine-2-carboxylic acid reflect the presence of both acidic carboxyl and basic tertiary amine functionalities within the molecular structure [6] [13]. The compound exhibits amphoteric behavior, demonstrating the ability to act as both a proton donor and proton acceptor depending on solution conditions [6].

The predicted acid dissociation constant (pKa) for the carboxylic acid group has been calculated as 2.37 ± 0.20, indicating moderate acid strength comparable to other amino acid derivatives [6]. This pKa value places 1-methylpyrrolidine-2-carboxylic acid within the range of weak organic acids, stronger than simple aliphatic carboxylic acids but weaker than mineral acids [6] [13].

The carboxylic acid functionality exhibits typical acid behavior, undergoing proton dissociation according to the equilibrium: R-COOH ⇌ R-COO⁻ + H⁺ [13]. The relatively low pKa value compared to simple carboxylic acids results from the electron-withdrawing effect of the adjacent nitrogen-containing ring system [13].

The tertiary amine nitrogen within the pyrrolidine ring contributes basic character to the molecule [6]. However, the exact pKa value for the protonated amine form has not been definitively established in the available literature, though it is expected to fall within the typical range for tertiary amines (approximately 9-11) [14] [13].

The compound demonstrates strong base characteristics when interacting with acids, capable of neutralization reactions that form corresponding salt derivatives [6]. The hydrochloride salt form, with molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 grams per mole, represents a common derivative used in various applications [15].

| Property | Value | Notes |

|---|---|---|

| Carboxyl pKa | 2.37 ± 0.20 | Predicted value |

| Acid Strength | Moderate | Weak organic acid |

| Base Character | Strong | Neutralizes acids |

| Amphoteric Behavior | Present | Both acidic and basic |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-methylpyrrolidine-2-carboxylic acid through analysis of both proton and carbon environments [16] [17]. Proton Nuclear Magnetic Resonance spectra have been obtained at 300 megahertz frequency using deuterium oxide as solvent, providing characteristic chemical shift patterns for structural identification [16].

The predicted proton Nuclear Magnetic Resonance spectrum reveals distinct signal patterns corresponding to different proton environments within the molecule [16]. The methyl group attached to the nitrogen atom exhibits characteristic chemical shifts that distinguish it from other aliphatic protons in the molecule [16]. The pyrrolidine ring protons display complex splitting patterns due to their cyclic arrangement and vicinal coupling interactions [16].

The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum, though this signal may be exchangeable with the deuterium oxide solvent used in the analysis [16]. The ring carbon bearing the carboxyl group creates a distinct chemical environment that influences the splitting patterns of adjacent protons [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to show six distinct carbon signals corresponding to the molecular formula C₆H₁₁NO₂, though specific experimental data for carbon spectra were not available in the surveyed literature. The carbonyl carbon would appear characteristically downfield, while the ring carbons would display typical aliphatic carbon chemical shifts [18].

| NMR Parameter | Specification | Notes |

|---|---|---|

| Proton frequency | 300 MHz | Standard analytical frequency |

| Solvent | D₂O | Deuterium oxide |

| Signal complexity | Multiple patterns | Ring coupling effects |

| Exchangeable protons | COOH | Solvent dependent |

Infrared Spectroscopy

Infrared spectroscopy of 1-methylpyrrolidine-2-carboxylic acid reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [19] [20]. The carboxylic acid functionality produces several distinctive spectral features that serve as diagnostic indicators for structural identification [19] [20].

The hydroxyl stretch of the carboxylic acid group appears as a characteristically broad absorption band extending from approximately 3300 to 2400 wavenumbers, reflecting the hydrogen bonding interactions typical of carboxylic acids [19] [20]. This broad envelope often exhibits fine structure and overtone bands in the 2800 to 2500 wavenumber region [20].

The carbonyl stretch of the carboxylic acid group manifests as a strong absorption band in the 1730 to 1700 wavenumber region [19] [20]. For 1-methylpyrrolidine-2-carboxylic acid, this peak would be expected to appear near the higher end of this range due to the saturated aliphatic environment [19] [20].

Aliphatic carbon-hydrogen stretching vibrations produce strong absorptions in the 3000 to 2850 wavenumber region, with methyl groups showing characteristic bands at approximately 1450 and 1375 wavenumbers [19]. The carbon-oxygen stretch of the carboxylic acid appears in the 1300 to 1000 wavenumber region as a strong absorption [19].

The carbon-nitrogen stretching vibrations associated with the tertiary amine functionality would be expected to appear in the 1250 to 1000 wavenumber region with medium to strong intensity [19]. The five-membered ring system contributes additional skeletal vibrations throughout the fingerprint region below 1500 wavenumbers [19].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (COOH) | 3300-2400 | Medium | Hydrogen bonded |

| C-H stretch (alkyl) | 3000-2850 | Strong | Aliphatic protons |

| C=O stretch | 1730-1700 | Strong | Carboxyl carbonyl |

| C-O stretch | 1300-1000 | Strong | Carboxylic acid |

| C-N stretch | 1250-1000 | Medium | Tertiary amine |

Mass Spectrometry Profiles

Mass spectrometry analysis of 1-methylpyrrolidine-2-carboxylic acid provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [21]. The molecular ion peak appears at mass-to-charge ratio 129, corresponding to the molecular weight of 129.16 grams per mole [3] [21].

Gas chromatography-mass spectrometry analysis under electron ionization conditions at 70 electron volts reveals characteristic fragmentation patterns [21]. The molecular ion peak represents the intact molecule after electron impact ionization, providing definitive molecular weight determination [21].

Common fragmentation patterns for this compound would be expected to include loss of the carboxyl group (mass 45) to produce a fragment at mass-to-charge ratio 84, corresponding to the methylpyrrolidine portion of the molecule [21]. Additional fragmentation involving the pyrrolidine ring system would generate smaller fragments characteristic of cyclic amine structures [21].

The base peak in the mass spectrum represents the most stable fragment ion produced during electron impact ionization [21]. For related pyrrolidine derivatives, this often corresponds to ring-containing fragments that benefit from resonance stabilization [21].

Accurate mass measurements using high-resolution mass spectrometry techniques would provide exact mass determination of 129.078978594 atomic mass units, allowing for elemental composition confirmation [3]. This precise mass measurement distinguishes the compound from other isomeric structures with the same nominal molecular weight [3].

| MS Parameter | Value | Description |

|---|---|---|

| Molecular ion | m/z 129 | [M]⁺- |

| Exact mass | 129.078978594 | High resolution |

| Ionization | 70 eV EI | Electron impact |

| Base peak | Variable | Most abundant fragment |

| Fragmentation | -45 (COOH) | Carboxyl loss |

1-Methylpyrrolidine-2-carboxylic acid exhibits stereochemical complexity due to the presence of a chiral center at the second carbon position of the pyrrolidine ring . The compound exists as two distinct enantiomers that are mirror images of each other and can exhibit different biological properties . These stereoisomers demonstrate the fundamental importance of chirality in determining molecular behavior and biological activity.

(R)-1-Methylpyrrolidine-2-carboxylic Acid

The (R)-enantiomer of 1-methylpyrrolidine-2-carboxylic acid is designated with the Chemical Abstracts Service registry number 58123-62-9 [2]. This stereoisomer adopts the D-form configuration according to conventional amino acid nomenclature [2]. The compound is also known by several synonymous names including 1-methyl-D-proline and N-methyl-D-proline [2]. The (R)-configuration follows the Cahn-Ingold-Prelog priority rules, representing the unnatural D-form analogue of the methylated proline derivative .

The International Union of Pure and Applied Chemistry International Chemical Identifier Key for the (R)-enantiomer is CWLQUGTUXBXTLF-RXMQYKEDSA-N, which provides a unique molecular fingerprint for database identification and chemical informatics applications [2]. This stereoisomer exhibits positive optical rotation properties, distinguishing it from its enantiomeric counterpart through polarimetric measurements.

(S)-1-Methylpyrrolidine-2-carboxylic Acid

The (S)-enantiomer possesses the Chemical Abstracts Service registry number 475-11-6 and represents the naturally occurring L-form configuration . This stereoisomer is commonly referred to as N-methyl-L-proline or hygric acid in the scientific literature . The (S)-configuration corresponds to the naturally occurring L-form analogue, making it of particular interest for biological and pharmaceutical applications.

The (S)-enantiomer demonstrates specific optical rotation properties with a refractive index of 1.500, providing important optical characteristics for identification and analytical purposes . The International Union of Pure and Applied Chemistry International Chemical Identifier Key for this stereoisomer is CWLQUGTUXBXTLF-YFKPBYRVSA-N . This form exhibits negative optical rotation, creating a clear distinction from the (R)-enantiomer through polarimetric analysis.

The stereoselective synthesis and separation of these enantiomers has been extensively studied, with researchers developing various chiral resolution techniques and asymmetric synthetic approaches [3]. The different stereoisomers have been shown to exhibit distinct biological activities, highlighting the importance of stereochemical purity in pharmaceutical and biochemical applications .

Conformational Analysis

The conformational landscape of 1-methylpyrrolidine-2-carboxylic acid is dominated by the inherent flexibility of the five-membered pyrrolidine ring system. This ring system undergoes pseudorotational motion, allowing access to multiple conformational states that influence the overall molecular geometry and biological activity [4] [5]. The conformational preferences of this compound are significantly influenced by the methylation at the nitrogen position, which introduces additional steric and electronic factors compared to the parent proline structure.

Ring Pucker Conformations

The pyrrolidine ring of 1-methylpyrrolidine-2-carboxylic acid exhibits two predominant puckering modes that are fundamental to understanding its three-dimensional structure [6] [7]. These conformations arise from the relief of ring strain through out-of-plane distortion of the five-membered ring system. The puckering motion is characterized by specific geometric parameters and torsion angles that define the spatial arrangement of the ring atoms.

The exo (also termed "up") pucker represents a conformation where the C-gamma carbon is displaced away from the plane containing the proline carbonyl group [7] [8]. This conformation is associated with negative chi1 torsion angles and positive chi2 torsion angles [7]. In protein structures containing proline residues, the exo pucker is predominantly observed in trans-proline residues located within alpha-helical regions, with approximately 79% of such residues adopting this conformation [6]. The exo pucker promotes compact backbone conformations including polyproline II and alpha-helical structures [9] [7].

The endo (or "down") pucker occurs when the C-gamma carbon is positioned toward the same side of the ring plane as the carbonyl group [7] [8]. This puckering mode is characterized by positive chi1 and negative chi2 torsion angles [7]. Statistical analysis of protein crystal structures reveals that approximately 89% of cis-proline residues adopt the endo pucker conformation [6]. The endo pucker is associated with more extended backbone conformations and facilitates beta-turn formation in peptide and protein structures [9] [7].

For 1-methylpyrrolidine-2-carboxylic acid specifically, the N-methylation introduces additional conformational constraints that influence the ring puckering equilibrium. The tertiary nitrogen reduces the conformational flexibility compared to proline, with the compound showing a preference for endo puckering similar to the parent proline structure . However, the steric influence of the N-methyl group modulates the puckering amplitude and affects the overall conformational distribution.

Exo and Endo Conformers

The distinction between exo and endo conformers extends beyond simple ring puckering to encompass the overall molecular conformation and intermolecular interactions [10] [11]. These conformational states directly influence the accessibility of different backbone conformations and the propensity for specific secondary structure formation.

Exo conformers of pyrrolidine derivatives are typically associated with stronger n→π* interactions between consecutive carbonyl groups in peptide contexts [9]. This stereoelectronic effect stabilizes compact conformations and promotes the formation of polyproline II helices and alpha-helical structures [10] [7]. The exo pucker positions the pyrrolidine ring in an orientation that optimizes orbital overlap for the n→π* interaction, resulting in shorter intercarbonyl distances and enhanced stabilization.

Endo conformers, conversely, are characterized by weaker n→π* interactions due to the more extended geometry imposed by the ring puckering [9] [12]. This conformational state favors extended backbone arrangements and is particularly conducive to beta-turn formation at the i+2 position [12]. The endo pucker creates spatial arrangements that accommodate the geometric requirements of type II beta-turns and other extended conformations commonly observed in protein structures.

The conformational preferences of 1-methylpyrrolidine-2-carboxylic acid reflect the interplay between steric effects from the N-methyl group and the inherent conformational propensities of the pyrrolidine ring system. Nuclear magnetic resonance studies and computational analyses have demonstrated that the N-methylation reduces the population of cis amide conformations compared to proline while maintaining the preference for endo ring puckering [4]. This conformational bias has important implications for the incorporation of this amino acid analogue into peptide and protein structures.

Comparative Analysis with Related Compounds

Understanding the stereochemical properties of 1-methylpyrrolidine-2-carboxylic acid requires detailed comparison with structurally related proline derivatives. These comparisons illuminate the specific effects of different methylation patterns on conformational preferences, ring puckering behavior, and overall molecular geometry.

Comparison with Proline

Proline serves as the fundamental reference point for understanding 1-methylpyrrolidine-2-carboxylic acid, as both compounds share the core pyrrolidine-2-carboxylic acid framework [13] [14]. The primary structural distinction lies in the methylation state of the nitrogen atom, which transforms proline's secondary amine into a tertiary amine in 1-methylpyrrolidine-2-carboxylic acid [13] [15].

This N-methylation introduces several significant conformational consequences. Proline naturally exhibits both cis and trans amide bond conformations with relatively similar energetic accessibility, a property that distinguishes it from other proteinogenic amino acids [16] [17]. The energy difference between cis and trans conformations in proline is smaller than in linear amino acids due to reduced steric hindrance in the cyclic structure [16]. However, 1-methylpyrrolidine-2-carboxylic acid demonstrates a markedly reduced propensity for cis amide formation compared to proline . The additional methyl group on the nitrogen creates increased steric hindrance that destabilizes the cis conformation, particularly when this disposition would bring the N-methyl group into close proximity with other substituents.

The backbone conformational preferences also differ significantly between these compounds. Proline's phi dihedral angle is constrained to approximately -65 degrees due to the cyclic side chain [18], and this constraint is preserved in 1-methylpyrrolidine-2-carboxylic acid. However, the N-methylation affects the accessibility of different psi angle regions. While proline can adopt both compact and extended conformations depending on the ring pucker, 1-methylpyrrolidine-2-carboxylic acid shows altered preferences in the conformational landscape [14].

The ring puckering behavior exhibits both similarities and differences between these compounds. Both molecules prefer the endo ring pucker, but the N-methylation in 1-methylpyrrolidine-2-carboxylic acid affects the puckering amplitude and the equilibrium between exo and endo states [4] [5]. The tertiary nitrogen introduces additional steric interactions that can influence the preferred puckering mode depending on the local chemical environment.

Comparison with α-Methylproline

α-Methylproline represents a fundamentally different approach to proline modification, where methylation occurs at the alpha carbon rather than the nitrogen atom [19] [20]. This structural modification creates a quaternary carbon center that dramatically restricts conformational flexibility compared to both proline and 1-methylpyrrolidine-2-carboxylic acid [19].

The conformational consequences of alpha-methylation are particularly pronounced in terms of amide bond preferences. α-Methylproline exhibits a strong preference for trans amide bonds, with cis conformations being highly destabilized due to severe steric clashes between the alpha-methyl group and adjacent groups [20] [21]. This contrasts with 1-methylpyrrolidine-2-carboxylic acid, which, while showing reduced cis propensity compared to proline, still retains some accessibility to cis conformations under appropriate conditions .

The backbone conformational space available to α-methylproline is severely restricted compared to 1-methylpyrrolidine-2-carboxylic acid [20] [22]. While the latter compound maintains access to both compact and extended conformations through ring puckering modulation, α-methylproline is largely confined to compact conformational regions [19]. The quaternary alpha carbon in α-methylproline prevents access to extended conformations that would introduce unfavorable steric interactions.

Ring puckering analysis reveals additional distinctions between these compounds. α-Methylproline's conformational preferences are dominated by the steric demands of the alpha-methyl group, which restricts the accessible puckering modes [20]. In contrast, 1-methylpyrrolidine-2-carboxylic acid retains substantial ring flexibility, with puckering preferences that more closely resemble those of proline [5]. The N-methylation affects puckering equilibria but does not impose the severe restrictions observed with alpha-methylation.

Comparison with 4-Methylproline Isomers

The 4-methylproline isomers provide insight into the effects of methylation at different positions within the pyrrolidine ring system [23] [12]. These compounds exist as four distinct stereoisomers: (2S,4R), (2S,4S), (2R,4R), and (2R,4S), each exhibiting unique conformational properties [23] [24].

The (2S,4R)-4-methylproline isomer, corresponding to the 4R configuration, demonstrates a strong preference for exo ring puckering [12]. This conformational bias arises from the stereoelectronic effects of the 4-methyl substituent, which favors a pseudo-equatorial orientation that promotes exo puckering [25] [12]. The exo pucker in turn favors trans amide bonds and compact backbone conformations, making this isomer particularly useful for stabilizing specific protein conformations [25].

Conversely, the (2S,4S)-4-methylproline isomer with 4S configuration exhibits a pronounced preference for endo ring puckering [12]. This puckering mode is associated with extended backbone conformations and enhanced propensity for cis amide formation [12]. The endo pucker promotes the delta conformation characteristic of beta-turn structures, making the 4S isomer valuable for inducing turn conformations in peptide design [12].

Comparing these 4-methylproline derivatives with 1-methylpyrrolidine-2-carboxylic acid reveals the distinct effects of methylation position on conformational preferences. While 4-methylation exerts strong stereoelectronic control over ring puckering through gauche effects and steric interactions [25] [12], N-methylation in 1-methylpyrrolidine-2-carboxylic acid primarily affects amide bond preferences and nitrogen hybridization without dramatically altering ring puckering propensities .

The synthetic accessibility and stereochemical control also differ significantly among these compounds. 4-Methylproline synthesis requires careful control of stereochemistry at the 4-position [23] [24], while 1-methylpyrrolidine-2-carboxylic acid synthesis focuses on chiral resolution or asymmetric N-methylation strategies . The different synthetic challenges reflect the distinct stereochemical features and conformational requirements of each compound class.

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Betaines and related ammonium compounds in chestnut (Castanea sativa Mill.)

Luigi Servillo, Alfonso Giovane, Rosario Casale, Maria Luisa Balestrieri, Domenico Cautela, Marina Paolucci, Francesco Siano, Maria Grazia Volpe, Domenico CastaldoPMID: 26593620 DOI: 10.1016/j.foodchem.2015.10.070

Abstract

Chestnut fruits, being poor of simple sugars and consisting mainly of fibers and starch, are among the constituents of Mediterranean diet. While numerous studies report on content of proteins and amino acids in chestnut, no one has appeared so far on betaines, an important class of nitrogen compounds ubiquitous in plants for their protective action in response to abiotic stress. In this study, we analyzed by HPLC-ESI-tandem mass spectrometry, in fruits and flours of varieties of chestnut cultivated in Italy, the composition of betaines and ammonium compounds intermediates of their biosynthesis. Besides the parent amino acids, the compounds quantified were choline, glycerophosphocholine, phosphocholine, glycine betaine, N-methylproline, proline betaine (stachydrine), β-alanine betaine, 4-guanidinobutyric acid, trigonelline, N,N,N-trimethyllysine. Interestingly, some uncommon derivatives of pipecolic acid, such as N-methylpipecolic acid, 4-hydroxypipecolic acid and 4-hydroxy-N-methylpipecolic acid were identified for the first time in chestnut samples and characterized by MS(n) tandem mass spectrometry.Synthesis of chiral triazine coupling reagents based on esters of N-alkylproline and their application in the enantioselective incorporation of D or L amino acid residue directly from racemic substrate

Katarzyna Kasperowicz-Frankowska, Anna Gzik, Michał Dziemidkiewicz, Beata Kolesińska, Zbigniew J KamińskiPMID: 25745772 DOI:

Abstract

Esters of N-methylproline and N-allylproline were prepared and used as component for synthesis of chiral triazine based coupling reagents. N-Triazinylammonium tetrafluoroborate obtained from methylester of L-N-methylproline, 2-chloro-4,6-dimethozxy-1,3,5-triazine and tetrafluoroboric acid in the coupling of rac-Z- A1a-OH with glycine methylester preferred formation of D-Z-AlaGly-OMe with L/D ratio 21/79. Coupling reagent prepared from D enantiomer of N-methylproline gave L-Z-AlaGly-OMe with L/D ratio 75/25.Metabolomic Profiles and Heart Failure Risk in Black Adults: Insights From the Jackson Heart Study

Usman A Tahir, Daniel H Katz, Tianyi Zhao, Debby Ngo, Daniel E Cruz, Jeremy M Robbins, Zsu-Zsu Chen, Bennet Peterson, Mark D Benson, Xu Shi, Lucas Dailey, Charlotte Andersson, Ramachandran S Vasan, Yan Gao, Changyu Shen, Adolfo Correa, Michael E Hall, Thomas J Wang, Clary B Clish, James G Wilson, Robert E GersztenPMID: 33464957 DOI: 10.1161/CIRCHEARTFAILURE.120.007275

Abstract

Heart failure (HF) is a heterogeneous disease characterized by significant metabolic disturbances; however, the breadth of metabolic dysfunction before the onset of overt disease is not well understood. The purpose of this study was to determine the association of circulating metabolites with incident HF to uncover novel metabolic pathways to disease.We performed targeted plasma metabolomic profiling in a deeply phenotyped group of Black adults from the JHS (Jackson Heart Study; n=2199). We related metabolites associated with incident HF to established etiological mechanisms, including increased left ventricular mass index and incident coronary heart disease. Furthermore, we evaluated differential associations of metabolites with HF with preserved ejection fraction versus HF with reduced ejection fraction.

Metabolites associated with incident HF included products of posttranscriptional modifications of RNA, as well as polyamine and nitric oxide metabolism. A subset of metabolite-HF associations was independent of well-established HF pathways such as increased left ventricular mass index and incident coronary heart disease and included homoarginine (per 1 SD increase in metabolite level, hazard ratio, 0.77;

=1.2×10

), diacetylspermine (hazard ratio, 1.34;

=3.4×10

), and uridine (hazard ratio, 0.79;

, 3×10

). Furthermore, metabolites involved in pyrimidine metabolism (orotic acid) and collagen turnover (

-methylproline) among others were part of a distinct metabolic signature that differentiated individuals with HF with preserved ejection fraction versus HF with reduced ejection fraction.

The integration of clinical phenotyping with plasma metabolomic profiling uncovered novel metabolic processes in nontraditional disease pathways underlying the heterogeneity of HF development in Black adults.

Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand

Chaoyu Wang, Lijuan Liu, Wei Wang, Dong-Sheng Ma, Hua ZhangPMID: 20335970 DOI: 10.3390/molecules15031154

Abstract

(S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was found to be an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides under mild conditions. A variety of N-arylamides were synthesized in good to high yields.MtpB, a member of the MttB superfamily from the human intestinal acetogen

Jonathan W Picking, Edward J Behrman, Liwen Zhang, Joseph A KrzyckiPMID: 31341018 DOI: 10.1074/jbc.RA119.009886

Abstract

The trimethylamine methyltransferase MttB is the founding member of a widely distributed superfamily of microbial proteins. Genes encoding most members of the MttB superfamily lack the codon for pyrrolysine that distinguishes previously characterized trimethylamine methyltransferases, leaving the function(s) of most of the enzymes in this superfamily unknown. Here, investigating the MttB family member MtpB from the human intestinal isolateATCC 8486, an acetogen that excretes

methyl proline during growth on proline betaine, we demonstrate that MtpB catalyzes anoxic demethylation of proline betaine. MtpB along with MtqC (a corrinoid protein) and MtqA (a methylcorrinoid:tetrahydrofolate methyltransferase) was much more abundant in

cells grown on proline betaine than on lactate. We observed that recombinant MtpB methylates Co(I)-MtqC in the presence of proline betaine and that other quaternary amines are much less preferred substrates. MtpB, MtqC, and MtqA catalyze tetrahydrofolate methylation with proline betaine, thereby forming a key intermediate in the Wood-Ljungdahl acetogenesis pathway. To our knowledge, MtpB methylation of Co(I)-MtqC for the subsequent methylation of tetrahydrofolate represents the first described anoxic mechanism of proline betaine demethylation. The activities of MtpB and associated proteins in acetogens or other anaerobes provide a possible mechanism for the production of

-methyl proline by the gut microbiome. MtpB's activity characterized here strengthens the hypothesis that much of the MttB superfamily comprises quaternary amine-dependent methyltransferases.

Occurrence and stress response of N-methylproline compounds in Tamarix species

Graham P Jones, Bodapati P Naidu, Yoav Waisel, Aaron Solomon, Leslie G PalegPMID: 16359712 DOI: 10.1016/j.phytochem.2005.10.027